molecular formula C3H4O4 B127236 Malonic acid-13C3 CAS No. 102342-85-8

Malonic acid-13C3

Cat. No. B127236
M. Wt: 107.04 g/mol
InChI Key: OFOBLEOULBTSOW-VMIGTVKRSA-N
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Description

Malonic acid, also known as propanedioic acid, is a dicarboxylic acid that is a key intermediate in metabolic pathways and has various applications in biochemical and industrial processes. It has been identified as a competitive inhibitor of succinic dehydrogenase, playing a role in the study of the tricarboxylic acid cycle . Malonic acid is also involved in the formation of atmospheric sulfuric acid-ammonia clusters, potentially acting as

Scientific Research Applications

Extraction and Recovery

Malonic acid serves as a vital backbone reactant in synthesizing higher-order carboxylic compounds. A study highlighted the extraction of malonic acid from biological sources such as fermentation broth, exploring the impacts of various parameters like TBP concentration, diluents types, and malonic acid concentration itself. This research is pivotal in understanding the reactive extraction of malonic acid, supported by Fourier Transform Infrared Spectroscopy for bond formation insights (Dhongde, De, & Wasewar, 2019).

Biotechnological Production

Malonic acid finds its utility in pharmaceutical and cosmetic industries. Recent developments include designing an artificial synthetic pathway for malonic acid production biologically. This innovation involves converting oxaloacetate to malonic acid via intermediate steps, utilizing specific enzymes and employing a cellulolytic thermophilic fungus for production, marking a significant stride in the biological synthesis of malonic acid from renewable resources (Gu et al., 2022).

Isotopic Labeling in NMR Studies

The reactivity of malonic acid makes it a candidate for NMR studies. One study investigated its tautomerism and provided complete NMR spectral assignments for its nitro derivatives. This research offers insights into the structural characterization of these compounds, crucial for developing new classes of materials with specified sensitivities and decomposition rates (Sebban et al., 2005).

Synthesis of Labeled Compounds

Malonic acid-13C3 has been utilized in the synthesis of labeled phenolic acids for isotope dilution mass spectrometry (IDMS), aiding in accurate quantification in various analytical applications. This synthesis involves a one-step malonic acid condensation, demonstrating the chemical's role in creating internal standards for precise measurements in analytical chemistry (Robbins & Schmidt, 2004).

Quantum Information Processing

In the realm of quantum computing, malonic acid-13C3 has been used to create a solid-state NMR system for quantum-information processing. This system demonstrates high-fidelity quantum control and offers substantial potential for advancing quantum investigations, leveraging the unique properties of malonic acid in a highly controlled scientific setting (Baugh et al., 2005).

Safety And Hazards

Malonic acid-13C3 may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may also cause eye irritation and may be harmful if swallowed .

Future Directions

Recent advances in synthetic biology and computational biology have enabled designing novel and specific metabolic pathways for desired chemicals . The production of malonic acid by microbial fermentation via bioconversion of renewable feedstock has generated considerable interest worldwide . This study presents a novel biological pathway for producing malonic acid from renewable resources in the future .

properties

IUPAC Name

(1,2,3-13C3)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.040 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonic acid-13C3

CAS RN

102342-85-8
Record name 102342-85-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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